molecular formula C7H13N B560995 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) CAS No. 101251-89-2

1-Azabicyclo[4.2.0]octane,2-methyl-(6CI)

Cat. No.: B560995
CAS No.: 101251-89-2
M. Wt: 111.18 g/mol
InChI Key: ZDHUJMWYRVFICT-UHFFFAOYSA-N
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Description

1-Azabicyclo[420]octane,2-methyl-(6CI) is a bicyclic organic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cycloalkene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.

    2-Methylpyrrolidine: A monocyclic compound with a similar nitrogen-containing ring but lacking the bicyclic structure.

    Quinuclidine: A bicyclic compound with a nitrogen atom, similar in structure but with different ring sizes.

Uniqueness: 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

101251-89-2

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-methyl-1-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C7H13N/c1-6-2-3-7-4-5-8(6)7/h6-7H,2-5H2,1H3

InChI Key

ZDHUJMWYRVFICT-UHFFFAOYSA-N

SMILES

CC1CCC2N1CC2

Canonical SMILES

CC1CCC2N1CC2

Origin of Product

United States

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